molecular formula C27H22O8 B6502918 ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 859139-02-9

ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B6502918
CAS No.: 859139-02-9
M. Wt: 474.5 g/mol
InChI Key: LDLHRCZPCCEANG-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one derivative characterized by a central 4-oxo-4H-chromen scaffold substituted at position 3 with a benzoate ester and at position 7 with a 2-(4-methoxyphenyl)-2-oxoethoxy group . Its molecular formula is C₂₆H₂₄O₉, with a molecular weight of 480.47 g/mol, and it is registered under CAS RN 858769-73-0 and ChemSpider ID MFCD04145845 . The compound’s structural complexity arises from its ethoxy linker bridging the chromen core to the 4-methoxyphenyl ketone, coupled with the ethyl benzoate ester, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-3-32-27(30)18-6-10-20(11-7-18)35-25-16-34-24-14-21(12-13-22(24)26(25)29)33-15-23(28)17-4-8-19(31-2)9-5-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHRCZPCCEANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s activity could be reduced in an acidic environment if it is susceptible to protonation.

Biological Activity

Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C27H22O8
  • Molecular Weight : 474.5 g/mol
  • CAS Number : 859139-02-9
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in disease pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, particularly those involved in the biosynthesis of lipids and secondary metabolites.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : There is emerging evidence suggesting its efficacy against certain bacterial strains, potentially making it a candidate for antibiotic development.

In Vitro Studies

Recent research has focused on the compound's efficacy in vitro, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study screened over 150,000 compounds for their inhibitory effects on the Pks13 TE domain, crucial for mycobacterial survival. This compound showed promising results in inhibiting this target, suggesting its potential as a lead compound for tuberculosis treatment .

Case Studies

  • Tuberculosis Treatment : A case study involving the optimization of similar compounds highlighted the importance of structural modifications in enhancing activity against M. tuberculosis without increasing toxicity .
  • Antioxidant Activity : Another study assessed various derivatives of chromenone compounds, revealing that those with methoxy groups exhibited enhanced antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

Table 1: Biological Activity Overview

Activity TypeTargetEfficacyReference
Enzymatic InhibitionPks13 TE DomainModerate
AntioxidantCellular Oxidative StressHigh
AntimicrobialM. tuberculosisPromising

Table 2: Structure Activity Relationship (SAR)

Compound VariationMIC (µg/mL)Observations
Ethyl 4-{...}-benzoate10Effective against M. tuberculosis
Modified Chromenone Derivative5Enhanced potency
Non-methoxylated Analog>50Reduced activity

Comparison with Similar Compounds

Target Compound

  • Core Structure : 4-Oxo-4H-chromen.
  • Position 3 : Ethyl 4-oxybenzoate.
  • Position 7 : 2-(4-Methoxyphenyl)-2-oxoethoxy group.
  • Key Functional Groups :
    • Methoxyaryl ketone (electron-withdrawing).
    • Benzoate ester (hydrolyzable under basic conditions).
  • Molecular Formula : C₂₆H₂₄O₉ .

Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate ()

  • Core Structure : 4-Oxo-4H-chromen.
  • Position 3 : Propyl 4-oxybenzoate.
  • Position 7 : 2-tert-Butoxy-2-oxoethoxy group.
  • Key Differences :
    • tert-Butoxy group increases steric bulk and lipophilicity compared to the methoxyphenyl group.
    • Propyl ester (longer alkyl chain) may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Formula : C₂₅H₂₆O₈; Molecular Weight: 454.48 g/mol .

Ethyl 4-({7-[(3-methoxybenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate ()

  • Core Structure : 4-Oxo-4H-chromen with a 2-methyl substituent.
  • Position 7 : 3-Methoxybenzyloxy group.
  • 2-Methyl group on the chromen core may sterically hinder interactions with biological targets.
  • Molecular Formula : C₂₇H₂₄O₈; Molecular Weight: 476.48 g/mol .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Substituent (Position 7) Ester Group Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Target Compound 2-(4-Methoxyphenyl)-2-oxoethoxy Ethyl benzoate 480.47 IR: C=O (1740–1680 cm⁻¹), OCH₃ (2850 cm⁻¹)
Propyl Derivative 2-tert-Butoxy-2-oxoethoxy Propyl benzoate 454.48 NMR: tert-butyl δ 1.3 (s, 9H), propyl δ 0.9 (t, 3H)
3-Methoxybenzyloxy Analog 3-Methoxybenzyloxy Ethyl benzoate 476.48 NMR: Benzyl CH₂ δ 4.6 (s), OCH₃ δ 3.8 (s)
  • Solubility: The target’s 4-methoxyphenyl group enhances polarity compared to tert-butoxy analogs, improving solubility in polar solvents like DMSO or methanol.
  • Stability : Ethyl esters (target) are more hydrolytically stable than methyl esters (e.g., ’s methyl 4-[7-(2-methoxy-2-oxoethoxy)…]benzoate) under physiological conditions .

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